molecular formula C15H21N5O2 B2711821 N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide CAS No. 2201816-27-3

N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide

Cat. No.: B2711821
CAS No.: 2201816-27-3
M. Wt: 303.366
InChI Key: AYFYUDQXPLOFAD-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide is a complex organic compound with a unique structure that includes a pyridazine ring and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Formation of the Diazepane Ring: The pyridazine derivative is then reacted with a diamine to form the diazepane ring.

    Introduction of the Propyl Group: The resulting compound is then reacted with a propylating agent to introduce the propyl group.

    Formation of the Enamide: Finally, the compound is reacted with an acylating agent to form the enamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a drug candidate due to its unique structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide can be compared with other similar compounds, such as:

    Cetylpyridinium chloride: A compound with a similar pyridazine ring structure.

    Domiphen bromide: Another compound with a similar diazepane ring structure.

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-2-14(21)16-8-6-15(22)20-10-4-9-19(11-12-20)13-5-3-7-17-18-13/h2-3,5,7H,1,4,6,8-12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFYUDQXPLOFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCN(CC1)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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